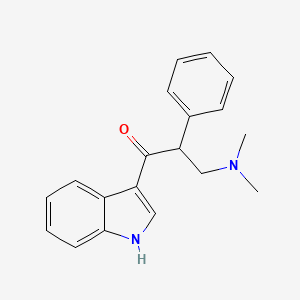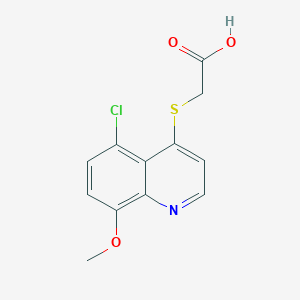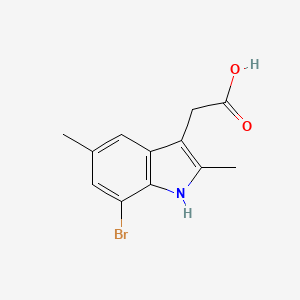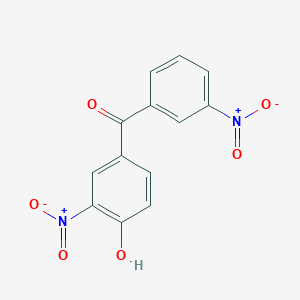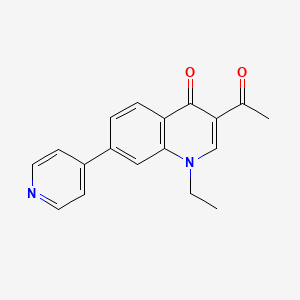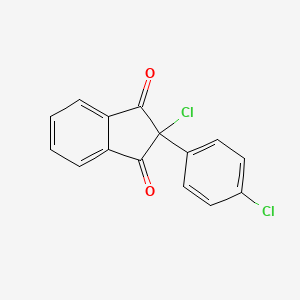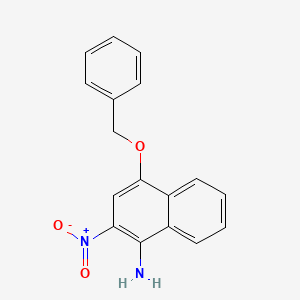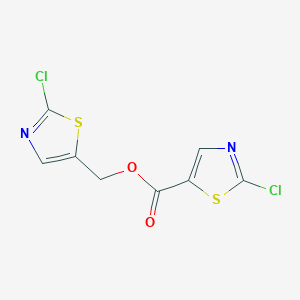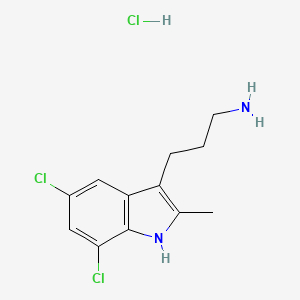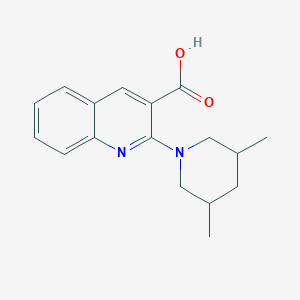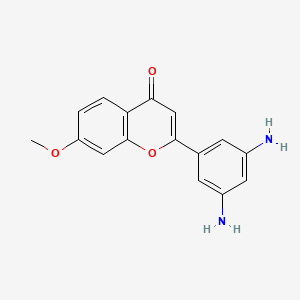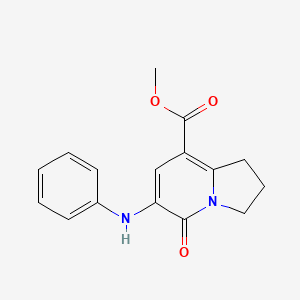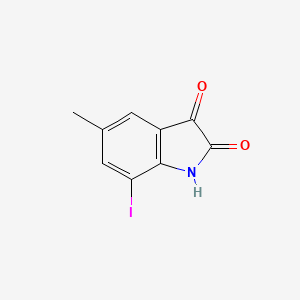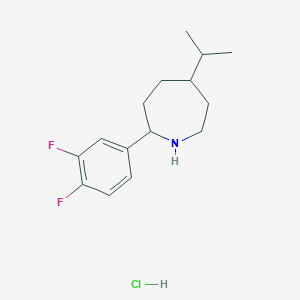
2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a seven-membered azepane ring substituted with a 3,4-difluorophenyl group and an isopropyl group, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or halides .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- 2-(3,4-Difluorophenyl)thiazole
- Ticagrelor
Uniqueness
Compared to similar compounds, 2-(3,4-Difluorophenyl)-5-isopropylazepane hydrochloride stands out due to its unique azepane ring structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C15H22ClF2N |
|---|---|
Molekulargewicht |
289.79 g/mol |
IUPAC-Name |
2-(3,4-difluorophenyl)-5-propan-2-ylazepane;hydrochloride |
InChI |
InChI=1S/C15H21F2N.ClH/c1-10(2)11-4-6-15(18-8-7-11)12-3-5-13(16)14(17)9-12;/h3,5,9-11,15,18H,4,6-8H2,1-2H3;1H |
InChI-Schlüssel |
KUYOLLNXFXFBHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(NCC1)C2=CC(=C(C=C2)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


